3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Overview
Description
3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CMTU) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. CMTU has been used in a variety of lab experiments, such as the synthesis of new compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group, like the one , are often synthesized and characterized through various methods. These compounds have been obtained through multi-step substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) is used to calculate their molecular structures, confirming consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystallographic and Conformational Analyses
- The molecular electrostatic potential and frontier molecular orbitals of such compounds are investigated through DFT, revealing some of their physicochemical properties. These analyses provide insights into the conformational aspects of the molecules and their electronic properties, which are crucial for understanding their reactivity and potential applications (P. Huang et al., 2021).
Boronated Compounds and Cytotoxicity
- The synthesis of boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl groups, is of interest due to their potential applications in fields like medicine. These compounds' cytotoxicities and cellular uptake have been investigated, which is significant for their potential use in cancer research and treatment (Morrison et al., 2010).
Corrosion Inhibition
- Some derivatives of 1,3,5-triazinyl urea have shown effective corrosion inhibition properties for mild steel in acidic solutions. These compounds' inhibition mechanisms are studied using various electrochemical techniques, which could provide insights into the potential industrial applications of similar urea derivatives (Mistry et al., 2011).
Synthesis Methods
- The synthesis methods for producing derivatives with the tetramethyl-1,3,2-dioxaborolan-2-yl group, such as through Pd-catalyzed borylation, are crucial in understanding the compound's formation and potential modifications for desired applications (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-9-14(10-8-13)20-15(21)19-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZULNZJFRXBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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